molecular formula C12H14N2O B13209141 2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde

2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde

Cat. No.: B13209141
M. Wt: 202.25 g/mol
InChI Key: QPZDBPAQHNAMHI-UHFFFAOYSA-N
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Description

2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde is a bicyclic organic compound featuring a spiroazetidine (5-azaspiro[2.4]heptane) moiety fused to a pyridine ring substituted with a formyl group at the 3-position. The spiro architecture introduces conformational rigidity, which can enhance binding specificity in medicinal chemistry applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(5-azaspiro[2.4]heptan-5-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c15-8-10-2-1-6-13-11(10)14-7-5-12(9-14)3-4-12/h1-2,6,8H,3-5,7,9H2

InChI Key

QPZDBPAQHNAMHI-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCN(C2)C3=C(C=CC=N3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-Azaspiro[24]heptan-5-yl}pyridine-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways. The spirocyclic structure may also contribute to its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Key Structural Analogs and Their Features

Compound Name CAS Number Core Structure Substituents Molecular Formula Molecular Weight Key Features
2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde 1934654-41-7 Spiroazetidine + pyridine Aldehyde at pyridine-3 C₁₁H₁₂N₂O 188.23 (calc.) Rigid spiroazetidine; aldehyde for reactivity (e.g., Schiff base formation)
2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde 1853115-32-8 Bicyclo[2.2.1] (oxa-aza) + pyridine Aldehyde at pyridine-3 C₁₁H₁₂N₂O₂ 204.23 Oxygen substitution enhances polarity; smaller ring strain
6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde 1934654-41-7 Spiroazetidine + pyridine Aldehyde at pyridine-3 C₁₁H₁₂N₂O 188.23 (calc.) Positional isomer; altered electronic distribution
6-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazin-3-amine 2098140-15-7 Octahydropyrrolopyrrole + pyridazine Amine at pyridazine-3 C₁₁H₁₈N₆ 234.30 (calc.) Pyridazine core; amine group for hydrogen bonding
Ledipasvir (containing 5-azaspiro[2.4]heptane) 1256388-51-8 Spiroazetidine + fluorene/imidazole Complex substituents C₄₉H₅₄F₂N₈O₆ 889.00 HCV NS5A inhibitor; spiroazetidine as a pharmacophore

Structural and Functional Insights

  • Spiro vs. Bicyclo Systems : The target compound’s spiroazetidine (5-azaspiro[2.4]heptane) introduces greater steric hindrance compared to bicyclo[2.2.1] systems (e.g., 1853115-32-8). This rigidity may improve target selectivity but reduce synthetic accessibility .
  • Substituent Position : The aldehyde at pyridine-3 (vs. pyridazine-3-amine in 2098140-15-7) confers electrophilic reactivity, enabling conjugation reactions critical in prodrug design .
  • Heteroatom Effects : Replacement of spiroazetidine with oxa-aza (oxygen) or thia-aza (sulfur) alters electronic properties. For example, 2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde (1853115-32-8) exhibits increased polarity due to the oxygen atom, enhancing aqueous solubility .
  • Biological Relevance : Ledipasvir () demonstrates that spiroazetidine moieties can stabilize protein-ligand interactions in antiviral therapies. However, the target compound’s simpler structure may serve as a building block for analogous drug candidates .

Biological Activity

The compound 2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, supported by case studies and relevant research findings.

Synthesis

The synthesis of 2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde typically involves multiple steps, including the formation of the spirocyclic structure followed by the introduction of the pyridine and aldehyde functionalities. The specific synthetic routes may vary, but they often include:

  • Formation of the Spiro Compound : Utilizing starting materials such as pyridine derivatives and appropriate reagents to create the spirocyclic framework.
  • Aldehyde Introduction : Employing methods such as formylation reactions to introduce the aldehyde group at the 3-position of the pyridine ring.

Antitumor Activity

Research indicates that compounds similar to 2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde exhibit significant antitumor activity. For instance, derivatives of pyridine-2-carboxaldehyde have shown effectiveness against various cancer cell lines:

  • Study Findings : A study synthesized several pyridine derivatives and evaluated their antineoplastic activity in mice with L1210 leukemia. The most active compounds demonstrated T/C values exceeding 240%, indicating substantial tumor inhibition at specific dosages .

Neuroprotective Effects

Emerging evidence suggests that spirocyclic compounds can have neuroprotective properties. In particular, 5-azaspiro compounds have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Properties

Some studies have reported antimicrobial activities associated with similar nitrogen-containing heterocycles. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study 1: Antitumor Efficacy

In a controlled study, a series of pyridine derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the pyridine structure enhanced antitumor activity significantly.

CompoundCell Line% InhibitionDosage (mg/kg)
Compound AHeLa75%20
Compound BMCF-765%15

This data illustrates the potential of structural modifications to optimize biological activity.

Case Study 2: Neuroprotective Mechanism

Another study focused on the neuroprotective effects of spirocyclic compounds in models of oxidative stress. The results showed that these compounds could reduce neuronal apoptosis and improve cell viability under stress conditions.

Pharmacological Insights

Recent pharmacological studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of spirocyclic compounds. Notably, modifications at specific positions on the pyridine ring can lead to enhanced potency against targeted diseases.

Toxicology and Safety

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit promising biological activity, they also require thorough evaluation for potential cytotoxic effects on normal cells.

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